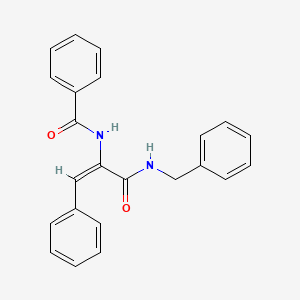

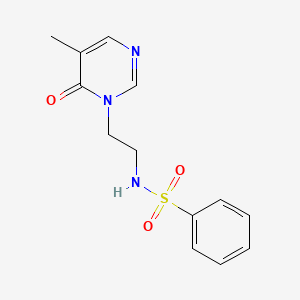

N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

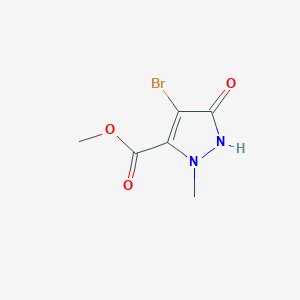

N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide, also known as BPV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPV is a small molecule that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Palladium-catalyzed Functionalization : A method for the efficient functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates has been reported, utilizing a range of vinyl iodides and acetylenic bromide. This strategy offers a practical approach to access highly functionalized benzylamine compounds for organic synthesis (Zhao et al., 2012).

Rh(III)-catalyzed C–H Activation : Vinylcarbenoids serve as three-carbon components in Rh(III)-catalyzed C–H activation/[4 + 3] cycloaddition with benzamides, leading to the formation of azepinones. This transformation is characterized by simple starting materials, mild conditions, and high efficiency, underlining its potential in synthetic chemistry (Cui et al., 2013).

Pd(II)-catalyzed Carboxylation : A protocol for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids via Pd(II) catalysis has been developed. This method also applies to the carboxylation of vinyl C-H bonds, showcasing versatility in the synthesis of complex organic molecules (Giri & Yu, 2008).

Potential Biological Applications

Calpain Inhibitors : Novel benzoylalanine-derived ketoamides carrying vinylbenzyl amino residues have been identified as potent, water-soluble calpain inhibitors. These inhibitors demonstrate nanomolar concentrations' efficacy against calpain I, indicating potential therapeutic applications. Selected compounds showed improved pharmacokinetic profiles, including water solubility, metabolic stability, and oral bioavailability in rats, suggesting their utility in neuroprotection and other medical conditions (Lubisch et al., 2003).

Propriétés

IUPAC Name |

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(20-14-8-3-9-15-20)25-21(16-18-10-4-1-5-11-18)23(27)24-17-19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)(H,25,26)/b21-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYFIVKRZUEAY-LTGZKZEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)